E3 ligase Ligand-Linker Conjugate 11 is a specialized compound designed for use in targeted protein degradation, specifically within the framework of proteolysis-targeting chimeras. This compound integrates a ligand for an E3 ubiquitin ligase, specifically the von Hippel-Lindau protein, with a polyethylene glycol linker to facilitate the degradation of target proteins. The primary function of E3 ligase Ligand-Linker Conjugate 11 is to form a ternary complex with a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This mechanism is pivotal in regulating protein levels within cells, particularly for therapeutic applications in oncology and other diseases where protein dysregulation occurs .
E3 ligase Ligand-Linker Conjugate 11 is classified under small molecules used in the development of proteolysis-targeting chimeras. It is cataloged with the Chemical Abstracts Service number 1835705-61-7 and is recognized for its role in inducing targeted protein degradation by harnessing the ubiquitin-proteasome system. The compound has been referenced in various scientific studies and is available through suppliers such as GlpBio and JenKem Technology .
The synthesis of E3 ligase Ligand-Linker Conjugate 11 involves several critical steps:
E3 ligase Ligand-Linker Conjugate 11 features a specific molecular structure that includes:
The molecular weight of this compound is approximately 600 Da, which facilitates its cellular uptake while maintaining sufficient binding affinity to both the target protein and the E3 ligase .
E3 ligase Ligand-Linker Conjugate 11 participates in several types of chemical reactions:
Common reagents involved in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles during substitution processes .
The mechanism by which E3 ligase Ligand-Linker Conjugate 11 operates involves:
This process effectively reduces the levels of specific proteins within cells, allowing for targeted therapeutic interventions .
E3 ligase Ligand-Linker Conjugate 11 exhibits several notable physical and chemical properties:
Analyses indicate that variations in PEG chain length can affect both solubility and biological activity, making it essential to optimize these parameters during synthesis .
E3 ligase Ligand-Linker Conjugate 11 has significant applications in various scientific fields:
E3 ubiquitin ligases serve as the central specificity determinants in the ubiquitin-proteasome system (UPS), governing the selective tagging of substrate proteins with ubiquitin chains for proteasomal destruction. The human genome encodes over 600 E3 ligases, which are classified into three mechanistic families based on ubiquitin transfer mechanisms [8] [9]: RING (Really Interesting New Gene) types facilitate direct ubiquitin transfer from E2 conjugating enzymes to substrates; HECT (Homologous to E6AP C-terminus) and RBR (RING-between-RING) types form transient thioester intermediates with ubiquitin before substrate transfer. This enzymatic diversity enables precise substrate recognition through specialized domains that identify degradation signals (degrons), including:
Table 1: Major E3 Ubiquitin Ligase Classes and Their Characteristics
Class | Ubiquitin Transfer Mechanism | Representative Members | Catalytic Domains |
---|---|---|---|
RING | Direct transfer from E2~Ub | SCF complex, MDM2, c-Cbl | RING finger domain |
HECT | E3~Ub thioester intermediate | NEDD4, HACE1 | HECT domain |
RBR | Hybrid RING/HECT mechanism | Parkin, HOIP | RING1-IBR-RING2 domains |
E3 ligase dysfunction is implicated in numerous pathologies, particularly cancers (e.g., VHL mutations in renal carcinoma, MDM2 amplification in sarcomas), making them compelling therapeutic targets. The emergence of PROTAC technology leverages these natural protein degradation mechanisms for therapeutic intervention [5] [9].
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three elements: (1) a target protein-binding ligand, (2) an E3 ligase-binding ligand, and (3) a chemical linker connecting both pharmacophores. E3 Ligase Ligand-Linker Conjugates represent key intermediates in PROTAC synthesis, providing the E3-recruiting moiety pre-attached to a versatile linker [1] [6]. Their mechanism involves:
Table 2: PROTACs Utilizing E3 Ligase Ligand-Linker Conjugates
PROTAC | Target | E3 Ligase | Conjugate Type | Degradation Efficiency (DC50) |
---|---|---|---|---|
dBET1 | BRD4 | CRBN | Thalidomide-PEG2-acetic acid | ~100 nM |
ARV-771 | AR | VHL | (S,R,S)-AHPC-PEG3-N3 | ~1 nM |
SNIPER | Various | cIAP1 | Conjugate 11 | Compound-specific |
Notably, PROTACs exhibit catalytic turnover, enabling target depletion at concentrations far below the target's inherent Kd—a key pharmacological advantage over occupancy-driven inhibitors [5] [7].
The efficacy of E3 Ligase Ligand-Linker Conjugates hinges on structural conservation of the E3 binding pharmacophore coupled with linker-dependent orientation. Compound 11 (cIAP1 Ligand-Linker Conjugate 11, CAS: 1239943-19-1) exemplifies these principles with its optimized structure:
Table 3: Structural and Physicochemical Properties of Conjugate 11
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C35H43N3O7 | Calculated |
Molecular Weight | 617.73 g/mol | [6] |
Linker Length | ~11.5 Å (C6 alkyl chain) | Computational modeling |
cIAP1 Binding Affinity | IC50 < 100 nM | Competitive binding assay |
Solubility | >10 mM in DMSO | Experimental |
Linker design profoundly influences ternary complex geometry and degradation efficiency. For CRBN-directed conjugates, alkyl/ether chains (e.g., in Pomalidomide-PEG2-acetic acid) enhance solubility and reduce aggregation, while rigid aromatic linkers in VHL conjugates (e.g., (S,R,S)-AHPC derivatives) enforce precise spatial orientation between target and E3 ligase [1] [5] [9]. Exit vector selection is equally critical—thalidomide derivatives permit linker attachment at position 4 (yielding higher cooperativity) or the glutarimide nitrogen (improved synthetic accessibility but reduced degradation potency) [5] [9].
The degradation efficiency of PROTACs incorporating E3 Ligand-Linker Conjugates correlates directly with ternary complex stability, quantified through binding affinity (KdTernary) and cooperativity (α). Surface plasmon resonance (SPR) studies reveal:
Table 4: Experimentally Determined Ternary Complex Parameters for PROTACs
PROTAC | Target | E3 Ligase | KdTernary (nM) | Cooperativity (α) | Degradation Rate (t1/2) |
---|---|---|---|---|---|
MZ1 | BRD4 | VHL | 0.4 | 25 | 0.5 h |
AT1 | SMARCA2 | VHL | 6.2 | 8.3 | 2.1 h |
dBET6 | BRD4 | CRBN | 1.8 | 12.7 | 0.8 h |
The total buried surface area (BSA) at the ternary interface, calculable via molecular modeling (e.g., 1100 Ų for VHL:PROTAC:BRD4), predicts affinity and degradation kinetics. High-BSA complexes (>900 Ų) exhibit prolonged residence times and enhanced ubiquitination efficiency due to optimized lysine positioning relative to the E2~Ub active site [7]. NanoBRET and Lumit™ assays enable real-time monitoring of ternary complex formation in live cells, confirming SPR-derived kinetic parameters and revealing that maximal degradation rates require sustained complex stability (>15 min residence time) [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7